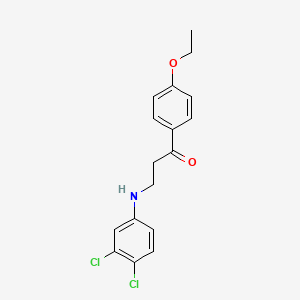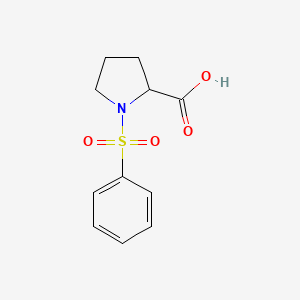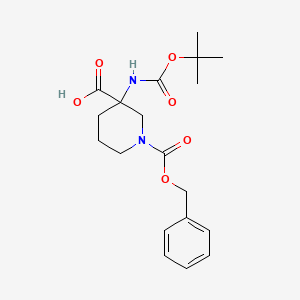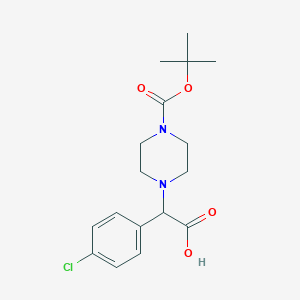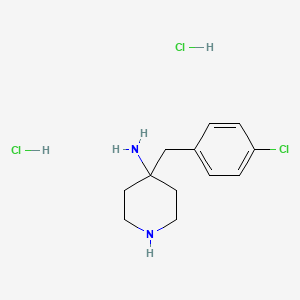
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
説明
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine, also known as 4-(3,4-dimethoxybenzyl)oxadiazol-3-amine, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects and has been used in a range of lab experiments.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine has been used in a variety of scientific research applications. It has been used in studies of the effects of oxidative stress on cell viability, apoptosis, and cell cycle arrest. It has also been used to study the effects of oxidative stress on the expression of genes involved in the regulation of apoptosis. Additionally, it has been used to study the effects of oxidative stress on the production of reactive oxygen species, and to study the effects of oxidative stress on the activity of antioxidant enzymes.
作用機序
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it is thought to act as an anti-apoptotic agent, inhibiting apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine have been studied in a variety of cell types. In general, it has been found to reduce oxidative stress, inhibit apoptosis, and reduce cell cycle arrest. Additionally, it has been found to reduce the expression of genes involved in the regulation of apoptosis, and to reduce the production of reactive oxygen species.
実験室実験の利点と制限
The advantages of using 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in lab experiments include its ease of synthesis, its low cost, and its ability to scavenge reactive oxygen species and reduce oxidative stress. However, there are some limitations to using this compound in lab experiments, including its lack of specificity for certain cell types, its potential to induce cell death in certain cell types, and its potential to induce unwanted side effects in certain cell types.
将来の方向性
There are a number of potential future directions for the use of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine(3,4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amineDimethoxyphenyl)-1,2,5-oxadiazol-3-amine in scientific research. These include further studies of its effects on oxidative stress and apoptosis, as well as studies of its potential therapeutic applications in various diseases. Additionally, further studies of its mechanism of action and its effects on the expression of genes involved in the regulation of apoptosis could provide valuable insight into its potential therapeutic applications. Additionally, further studies of its effects on the production of reactive oxygen species could provide insight into its potential use as an antioxidant. Finally, further studies of its potential side effects and its potential to induce cell death in certain cell types could provide valuable information for researchers.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-10(11)13-16-12-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHOQEYWDIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

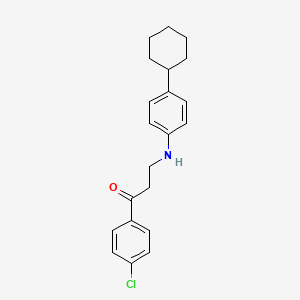
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)
